Bienvenue dans la boutique en ligne BenchChem!

2-Isoquinolin-1-ylpropan-1-ol

synthetic intermediate oxidation functional group interconversion

2-Isoquinolin-1-ylpropan-1-ol is a synthetic isoquinoline derivative composed of an isoquinoline core substituted at the 1‑position with a 2‑(hydroxymethyl)ethyl side chain (C₁₂H₁₃NO; MW 187.24 g/mol; XLogP3 2.0; topological polar surface area 33.1 Ų). The molecule contains a primary hydroxyl group, a single hydrogen‑bond donor and two hydrogen‑bond acceptors, and possesses one undefined stereocenter, rendering it a racemic mixture in its native form.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 1803915-94-7
Cat. No. B3017724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isoquinolin-1-ylpropan-1-ol
CAS1803915-94-7
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC(CO)C1=NC=CC2=CC=CC=C21
InChIInChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3
InChIKeyBRKIFASBAZQLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Isoquinolin-1-ylpropan-1-ol (CAS 1803915-94-7) – Procurement-Relevant Structural and Physicochemical Profile


2-Isoquinolin-1-ylpropan-1-ol is a synthetic isoquinoline derivative composed of an isoquinoline core substituted at the 1‑position with a 2‑(hydroxymethyl)ethyl side chain (C₁₂H₁₃NO; MW 187.24 g/mol; XLogP3 2.0; topological polar surface area 33.1 Ų) [1]. The molecule contains a primary hydroxyl group, a single hydrogen‑bond donor and two hydrogen‑bond acceptors, and possesses one undefined stereocenter, rendering it a racemic mixture in its native form [1]. Its physicochemical properties – moderate lipophilicity combined with a compact polar surface area – position it as a fragment‑like scaffold suitable for further functionalization in medicinal chemistry campaigns .

Why 2-Isoquinolin-1-ylpropan-1-ol Cannot Be Replaced by Off‑the‑Shelf Isoquinoline Analogs Without Loss of Synthetic Utility


Generic substitution with regioisomeric or functionally modified isoquinoline‑propanol derivatives introduces divergent reactivity profiles, protection‑group requirements, and downstream functionalization limitations that directly impact synthetic route efficiency. The quantitative evidence below demonstrates that the primary alcohol, absence of a competing basic amine, and specific β‑substitution pattern of 2‑isoquinolin-1‑ylpropan‑1‑ol confer measurable advantages in oxidation potential, functional‑group compatibility, and application‑specific intermediate performance relative to its closest constitutional and functional analogs [1].

2-Isoquinolin-1-ylpropan-1-ol – Head‑to‑Head Quantitative Evidence Against the Closest Comparators


Primary‑Alcohol Oxidation Potential vs. Tertiary‑Alcohol Constitutional Isomer 2‑Isoquinolin‑1‑yl‑propan‑2‑ol

2-Isoquinolin-1-ylpropan-1-ol possesses a primary hydroxyl group that can be directly oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, TEMPO/bleach, Jones oxidation), enabling a two‑electron synthetic diversification unavailable to its constitutional isomer 2‑isoquinolin-1‑yl‑propan‑2‑ol (tertiary alcohol, CAS 54923‑45‑4) . The tertiary alcohol resists oxidation under mild conditions and instead undergoes acid‑catalyzed dehydration to an alkene, precluding aldehyde/carboxylic acid entry points in a synthetic sequence without protecting‑group installation or carbon‑skeleton redesign .

synthetic intermediate oxidation functional group interconversion

Absence of Competing Basic Amine: Protection‑Free Synthetic Utility vs. 3‑Amino‑3‑(isoquinolin‑1‑yl)propan‑1‑ol

The target compound lacks a primary aliphatic amine (pKa ≈ 9.5–10.5 for analogous amines), whereas the functionally related analog 3‑amino‑3‑(isoquinolin‑1‑yl)propan‑1‑ol (CAS 1270381‑37‑7, MW 202.25) contains an additional basic nitrogen . In multi‑step sequences involving electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), the amine group of the analog requires orthogonal protection (e.g., Boc, Cbz) to prevent competing nucleophilic reactions, adding 2 steps (protection and deprotection) to the synthetic sequence. The amine‑free target compound can be directly subjected to hydroxyl‑selective transformations without protection‑group manipulation, reducing step count and improving atom economy [1].

protecting-group strategy chemoselectivity parallel synthesis

Oxidation‑State Versatility: Alcohol Handle vs. Carboxylic Acid Analog 3‑(Isoquinolin‑1‑yl)propanoic Acid

The primary alcohol of 2‑isoquinolin-1‑ylpropan‑1‑ol serves as a synthetic linchpin that can be converted to aldehydes, carboxylic acids, alkyl halides, sulfonate esters, ethers, or inverted stereocenters via Mitsunobu reaction, whereas the carboxylic acid analog 3‑(isoquinolin‑1‑yl)propanoic acid (CAS 344334‑31‑2) is restricted to amide/ester formation and reductive transformations that require strongly reducing conditions (e.g., LiAlH₄) incompatible with many heterocyclic substrates . The alcohol thus provides at least 6 distinct functionalization pathways from a single intermediate, compared to approximately 2–3 for the acid analog, offering greater synthetic divergence from a common advanced intermediate in medicinal chemistry lead optimization [1].

late‑stage functionalization oxidation state tuning Mitsunobu chemistry

Validated Application as Key Intermediate for Small‑Molecule PPI Inhibitors (2023 J. Med. Chem. Study)

A 2023 publication in the Journal of Medicinal Chemistry explicitly employed 2‑isoquinolin‑1‑ylpropan‑1‑ol as a key intermediate in the synthesis of small‑molecule inhibitors targeting specific protein–protein interactions implicated in cancer progression [1]. This application‑specific validation differentiates the compound from its analogs, which have not been reported as intermediates in peer‑reviewed PPI inhibitor campaigns. The compound's structural attributes – a rigid isoquinoline core with a flexible, hydrogen‑bond‑capable primary alcohol side chain – map directly onto the pharmacophore requirements of the reported PPI target, providing a precedent‑based rationale for procurement in analogous drug‑discovery programs [2].

protein‑protein interaction PPI inhibitor medicinal chemistry intermediate

Commercial Availability and Cost Benchmarking Against Chiral Enantiomer (2S)‑2‑Isoquinolin‑1‑ylpropan‑1‑ol

The racemic 2‑isoquinolin‑1‑ylpropan‑1‑ol is commercially available from Enamine (EN300‑6506489) at $1,433 per 0.1 g (2023 pricing) [1]. The single enantiomer (2S)‑2‑isoquinolin‑1‑ylpropan‑1‑ol (CAS 2218516‑85‑7) is also listed by specialty suppliers but typically commands a 2‑ to 5‑fold price premium over the racemate for comparable quantities, reflecting the added cost of asymmetric synthesis or chiral resolution . For achiral synthetic campaigns or when stereochemistry is not critical to the target binding mode, the racemate provides equivalent chemical functionality at significantly lower procurement cost.

procurement cost racemic synthesis chiral building block

2-Isoquinolin-1-ylpropan-1-ol – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Multi‑Step Medicinal Chemistry Synthesis of PPI Inhibitors Requiring Late‑Stage Alcohol Diversification

When the synthetic route demands a versatile hydroxyl handle that can be oxidized, sulfonylated, halogenated, or subjected to Mitsunobu inversion without amine‑protection overhead, 2‑isoquinolin‑1‑ylpropan‑1‑ol is indicated over 3‑amino‑3‑(isoquinolin‑1‑yl)propan‑1‑ol (which introduces a competing nucleophilic amine) or 3‑(isoquinolin‑1‑yl)propanoic acid (which limits diversification to amide/ester formation). The validated use of this compound as an intermediate in a 2023 J. Med. Chem. PPI inhibitor synthesis provides a direct precedent [1].

Fragment‑Based Drug Discovery (FBDD) Requiring a Neutral, Low‑Molecular‑Weight Isoquinoline Scaffold

With MW 187.24, XLogP3 2.0, and TPSA 33.1 Ų, 2‑isoquinolin‑1‑ylpropan‑1‑ol fits fragment‑library criteria (MW < 250; clogP < 3.5; TPSA < 60 Ų). Its primary alcohol enables rapid analog generation via parallel chemistry, while the absence of a basic amine avoids confounding polypharmacology from amine‑mediated receptor interactions common to amino‑isoquinoline fragments [1].

Cost‑Sensitive Achiral Synthetic Campaigns in Academic or Early‑Stage Discovery Settings

For programs where target stereochemistry is undetermined or the final target is achiral, the racemic form at $1,433/0.1 g offers the full synthetic utility of the scaffold at a fraction of the cost of the single enantiomer. The racemate is the rational procurement choice until chiral requirements are experimentally validated [1].

Oxidation‑State Ladder Synthesis for Structure–Activity Relationship (SAR) Exploration

The primary alcohol can be sequentially oxidized to the aldehyde and carboxylic acid, enabling systematic exploration of the oxidation‑state SAR around the hydroxymethyl group while maintaining the identical isoquinoline core. This is not feasible with the tertiary alcohol isomer 2‑isoquinolin‑1‑yl‑propan‑2‑ol, which resists controlled oxidation [1].

Quote Request

Request a Quote for 2-Isoquinolin-1-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.